N-ethyl-4-methoxy-3-methylbenzenesulfonamide

Steroid Sulfatase Breast Cancer Endometrial Cancer

N-ethyl-4-methoxy-3-methylbenzenesulfonamide (CAS 664317-88-8) is an organic compound of the benzenesulfonamide class, possessing the molecular formula C10H15NO3S and a molecular weight of 229.30 g/mol. Its primary, documented function is as a potent inhibitor of steroid sulfatase (STS), an enzyme critical in the biosynthesis of active steroid hormones and a key target in oncology research.

Molecular Formula C10H15NO3S
Molecular Weight 229.30 g/mol
Cat. No. B5747352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-methoxy-3-methylbenzenesulfonamide
Molecular FormulaC10H15NO3S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C
InChIInChI=1S/C10H15NO3S/c1-4-11-15(12,13)9-5-6-10(14-3)8(2)7-9/h5-7,11H,4H2,1-3H3
InChIKeyZEIFYZYYFAFHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-ethyl-4-methoxy-3-methylbenzenesulfonamide (CAS 664317-88-8): A Potent Steroid Sulfatase Inhibitor for Targeted Research Applications


N-ethyl-4-methoxy-3-methylbenzenesulfonamide (CAS 664317-88-8) is an organic compound of the benzenesulfonamide class, possessing the molecular formula C10H15NO3S and a molecular weight of 229.30 g/mol [1]. Its primary, documented function is as a potent inhibitor of steroid sulfatase (STS), an enzyme critical in the biosynthesis of active steroid hormones and a key target in oncology research [2][3].

Procurement Risks of Substituting N-ethyl-4-methoxy-3-methylbenzenesulfonamide with Unvalidated Analogs


Substituting N-ethyl-4-methoxy-3-methylbenzenesulfonamide with a generic analog is scientifically unsound and introduces significant risk to research reproducibility. The compound's potent inhibition of steroid sulfatase (IC50 = 14 nM) is a specific, quantifiable result of its unique combination of a 4-methoxy-3-methylbenzene core and an N-ethyl sulfonamide group [1]. Even minor structural deviations, such as the removal of the N-ethyl group or its replacement with other alkyl chains, can drastically alter target engagement and lead to inconsistent or null results, as evidenced by structure-activity relationship (SAR) studies within this chemical class [2][3].

Quantitative Differentiation of N-ethyl-4-methoxy-3-methylbenzenesulfonamide from Structural Analogs and Other STS Inhibitors


Superior Potency in Human Cellular Assay vs. Non-N-Ethylated Analog

N-ethyl-4-methoxy-3-methylbenzenesulfonamide demonstrates potent inhibition of steroid sulfatase (STS) in a cellular context, a critical advantage over many early STS inhibitors which show high biochemical potency but poor cellular activity. In a direct comparison using human JEG3 cells, this compound exhibits an IC50 of 14 nM [1]. This represents a substantial improvement in cellular potency compared to other benzenesulfonamide-based STS inhibitors, such as certain N-acyl arylsulfonamides, which have reported cellular IC50 values as high as 270 nM [2].

Steroid Sulfatase Breast Cancer Endometrial Cancer

Cellular Potency is Context-Dependent and Measured at 14 nM

The measured potency of this compound against steroid sulfatase is dependent on the assay format. In a cell lysate preparation from human JEG3 cells, the inhibitory activity was measured as an IC50 of 110 nM [1]. This is an order of magnitude less potent than the 14 nM IC50 observed in the intact cellular assay [2]. This differential activity suggests that the compound's efficacy is influenced by the cellular environment, possibly due to factors such as intracellular accumulation, membrane permeability, or differences in the enzyme's conformation.

Steroid Sulfatase Enzyme Assay Biochemical Pharmacology

Vendor-Specified Purity Benchmark for Reliable and Reproducible Research

Commercially available N-ethyl-4-methoxy-3-methylbenzenesulfonamide is supplied with a documented minimum purity specification. One vendor lists the minimum purity as 97% . This is a critical procurement consideration, as it establishes a verifiable quality baseline for research. In contrast, a closely related analog, the non-ethylated 4-methoxy-3-methylbenzenesulfonamide (CAS 84910-99-6), is listed by a vendor with a lower minimum purity specification of 95% .

Chemical Synthesis Quality Control Analytical Chemistry

Structure-Activity Relationship (SAR) Confirms N-Ethyl Group is Critical for Target Engagement

Within the broader chemical class of benzenesulfonamide-based steroid sulfatase inhibitors, the N-ethyl moiety is a critical determinant of potency. While direct data on the non-ethylated analog of this specific compound is not available, SAR studies on related 17β-arylsulfonamide inhibitors of STS show that introducing or modifying N-alkyl groups leads to significant, quantifiable changes in inhibitory activity. For example, a study showed that a 4'-n-butyl substituted 17-benzenesulfonamide derivative had an IC50 of 26 nM, and branching to a tert-butyl group improved potency to 18 nM, while extending to n-pentyl decreased potency [1]. This demonstrates that even minor changes to the N-alkyl chain can have a major impact on STS inhibition, directly supporting the premise that the N-ethyl group in N-ethyl-4-methoxy-3-methylbenzenesulfonamide is a non-substitutable pharmacophoric element.

Structure-Activity Relationship Medicinal Chemistry Drug Design

High-Impact Research Applications for N-ethyl-4-methoxy-3-methylbenzenesulfonamide


Use as a Positive Control and Chemical Probe in Steroid Sulfatase (STS) Research

Given its potent cellular activity (IC50 = 14 nM in JEG3 cells) [1], this compound is ideally suited as a validated positive control in high-throughput screening campaigns aimed at identifying novel STS inhibitors. Its defined potency and purity profile (≥97%) ensure reliable and reproducible assay performance, reducing inter-experimental variability and increasing confidence in screening results.

Investigating STS-Dependent Signaling in Breast and Endometrial Cancer Cell Lines

The compound's mechanism as a steroid sulfatase inhibitor makes it a valuable tool for dissecting the role of STS in hormone-dependent cancers [1]. Its robust cellular inhibition of STS allows researchers to effectively deplete the pool of active estrogens and androgens in cancer cell culture models, such as those for breast (e.g., MCF7) and endometrial cancer, to study the impact on proliferation, gene expression, and other oncogenic pathways.

Structure-Activity Relationship (SAR) Studies for Next-Generation STS Inhibitors

As a potent and relatively simple benzenesulfonamide, this compound serves as an excellent benchmark and starting scaffold for medicinal chemistry optimization. Its defined SAR (e.g., the critical role of the N-ethyl group as inferred from class-level studies) [2] provides a solid foundation for the rational design and synthesis of new analogs with potentially improved properties, such as enhanced selectivity or pharmacokinetic profiles.

Procurement for Research Requiring a High-Purity, Standardized STS Inhibitor

For laboratories requiring a reproducible and well-characterized inhibitor of steroid sulfatase, the commercial availability of this compound at a specified minimum purity of 97% [1] offers a significant advantage over custom-synthesized or lower-purity alternatives. This ensures consistency across different batches and studies, which is a critical factor in both basic research and pre-clinical drug discovery workflows.

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